molecular formula C18H23N7O B12247304 4-ethyl-3-methyl-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine

4-ethyl-3-methyl-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine

Cat. No.: B12247304
M. Wt: 353.4 g/mol
InChI Key: KFDVYDNGTNGJQF-UHFFFAOYSA-N
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Description

4-ethyl-3-methyl-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyridazine ring substituted with an ethyl and a methyl group, and a methoxy group linked to a piperidinyl-pyrazolopyrimidine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 4-ethyl-3-methyl-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine involves multiple steps, starting from readily available starting materials

    Formation of Pyridazine Core: The pyridazine core can be synthesized through the condensation of appropriate hydrazine derivatives with diketones or diesters under acidic or basic conditions.

    Introduction of Substituents: The ethyl and methyl groups can be introduced via alkylation reactions using alkyl halides in the presence of a base.

    Attachment of Methoxy-Piperidinyl-Pyrazolopyrimidine Moiety: This step involves the nucleophilic substitution reaction where the methoxy group is introduced, followed by the coupling of the piperidinyl-pyrazolopyrimidine moiety through a series of condensation and cyclization reactions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

4-ethyl-3-methyl-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where substituents on the pyridazine ring or the piperidinyl-pyrazolopyrimidine moiety can be replaced with other functional groups.

    Condensation: Condensation reactions with aldehydes or ketones can lead to the formation of Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

4-ethyl-3-methyl-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, due to its ability to inhibit specific enzymes and pathways involved in cell proliferation.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-ethyl-3-methyl-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, the compound may interact with other molecular targets, such as DNA and RNA, further contributing to its biological effects.

Comparison with Similar Compounds

4-ethyl-3-methyl-6-[(1-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]pyridazine can be compared with other similar compounds, such as:

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure and are also known for their biological activities, particularly as kinase inhibitors.

    Pyridazine Derivatives: Compounds with a pyridazine core are widely studied for their diverse pharmacological properties, including anti-inflammatory and anticancer activities.

    Piperidinyl Derivatives: These compounds are known for their potential as central nervous system agents and are studied for their effects on neurotransmitter receptors.

The uniqueness of this compound lies in its specific combination of functional groups and its ability to target multiple molecular pathways, making it a promising candidate for further research and development.

Properties

Molecular Formula

C18H23N7O

Molecular Weight

353.4 g/mol

IUPAC Name

4-[4-[(5-ethyl-6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C18H23N7O/c1-3-14-8-16(23-22-12(14)2)26-10-13-4-6-25(7-5-13)18-15-9-21-24-17(15)19-11-20-18/h8-9,11,13H,3-7,10H2,1-2H3,(H,19,20,21,24)

InChI Key

KFDVYDNGTNGJQF-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NN=C1C)OCC2CCN(CC2)C3=NC=NC4=C3C=NN4

Origin of Product

United States

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